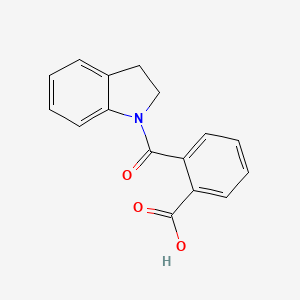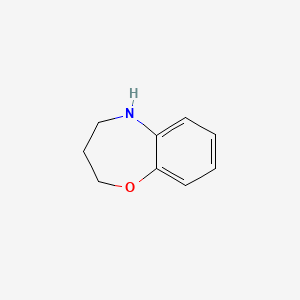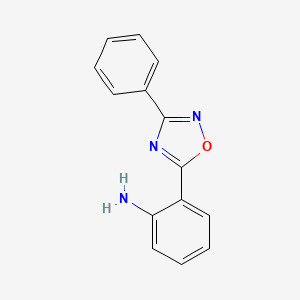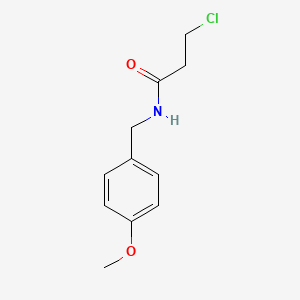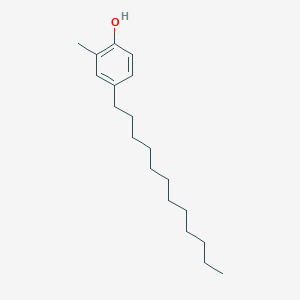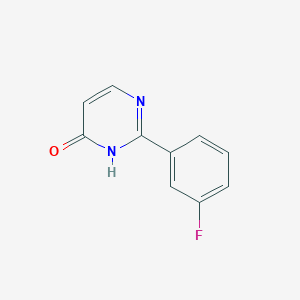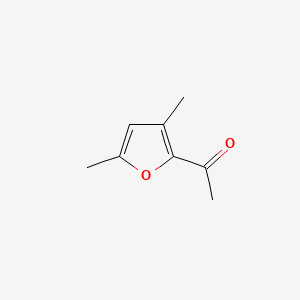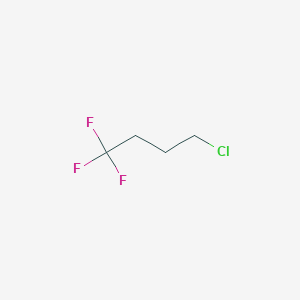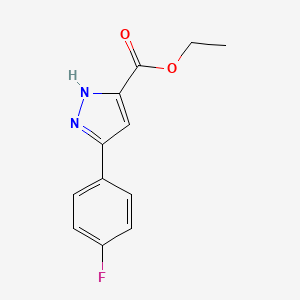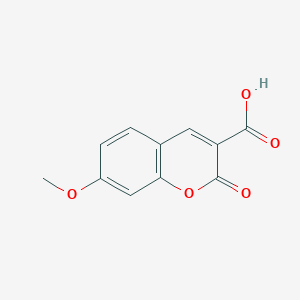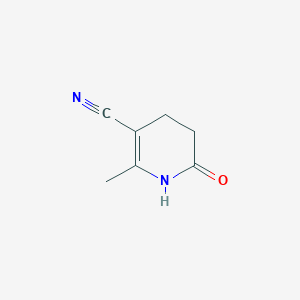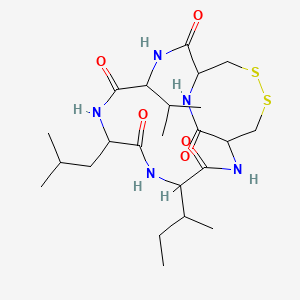
Malformina A
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Mecanismo De Acción
La malformina A ejerce sus efectos a través de múltiples mecanismos:
Inducción de Apoptosis y Necrosis: La this compound aumenta la acumulación de especies reactivas de oxígeno, disminuye el potencial de la membrana mitocondrial e induce la autofagia en las células cancerosas.
Dianas Moleculares: El compuesto se dirige a varias vías celulares, incluidas las que participan en la regulación del ciclo celular y la apoptosis.
Análisis Bioquímico
Biochemical Properties
Malformin A plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with sulfhydryl compounds such as cysteine, glutathione, and 2,3-dimercapto-propanol, affecting its activity . Malformin A also interacts with proteins involved in oxidative stress responses, leading to the accumulation of reactive oxygen species and mitochondrial damage . These interactions highlight the compound’s ability to modulate cellular redox states and influence various biochemical pathways.
Cellular Effects
Malformin A exerts profound effects on various cell types and cellular processes. In prostate cancer cells, Malformin A induces cell death through mechanisms such as apoptosis, necrosis, and autophagy . It inhibits cell proliferation and triggers oxidative stress by rapidly accumulating reactive oxygen species and decreasing mitochondrial transmembrane potential . Additionally, Malformin A influences cell signaling pathways, including the activation of the AMPK/mTOR pathway, which is involved in autophagy induction . These cellular effects demonstrate the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of Malformin A involves several key interactions at the molecular level. It binds to mitochondrial membranes, causing mitochondrial damage and the release of cytochrome c, which activates caspases and leads to apoptosis . Malformin A also induces oxidative stress by generating reactive oxygen species, which further contribute to mitochondrial dysfunction and cell death . Additionally, the compound activates autophagy through the AMPK/mTOR pathway, promoting the degradation of damaged cellular components . These molecular interactions highlight the multifaceted mechanism by which Malformin A exerts its cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Malformin A have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that Malformin A remains stable under certain conditions, allowing for sustained biological activity . . These temporal effects underscore the importance of understanding the compound’s stability and degradation in laboratory settings.
Dosage Effects in Animal Models
The effects of Malformin A vary with different dosages in animal models. Studies have demonstrated that low doses of Malformin A can inhibit tumor growth and induce cell death in cancer models . Higher doses of the compound have been associated with toxic effects, including acute toxicity and inflammatory responses . These findings highlight the need for careful dosage optimization to maximize the therapeutic benefits of Malformin A while minimizing adverse effects.
Metabolic Pathways
Malformin A is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s biosynthesis involves non-ribosomal peptide synthetases, which incorporate specific amino acids into the cyclic pentapeptide structure . Malformin A also affects metabolic flux by influencing the levels of metabolites involved in oxidative stress responses and energy production . These interactions with metabolic pathways contribute to the compound’s overall biological activity.
Transport and Distribution
Within cells and tissues, Malformin A is transported and distributed through interactions with specific transporters and binding proteins. Studies have shown that Malformin A can inhibit the lateral transport of indole-3-acetic acid (IAA) in plant roots, affecting their gravitropic response . In animal cells, the compound’s distribution is influenced by its interactions with cellular membranes and transport proteins . These transport and distribution mechanisms play a crucial role in determining the compound’s localization and accumulation within cells.
Subcellular Localization
Malformin A exhibits specific subcellular localization, which influences its activity and function. The compound has been shown to localize to mitochondria, where it induces mitochondrial damage and triggers cell death pathways . Additionally, Malformin A’s localization to other cellular compartments, such as the cytoplasm and nucleus, may contribute to its diverse biological effects . Understanding the subcellular localization of Malformin A is essential for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la malformina A implica la formación de una estructura de pentapéptido cíclico. La forma disulfuro de ciclo-D-cisteinil-D-cisteinil-L-valil-D-leucil-L-isoleucil se estableció como la estructura de la this compound . El producto sintético causa curvaturas en las raíces del maíz, con un efecto máximo observado a una concentración de 0.1 µg/mL .
Métodos de Producción Industrial
se sabe que la this compound se puede obtener del extracto de Aspergillus niger .
Análisis De Reacciones Químicas
Tipos de Reacciones
La malformina A experimenta varias reacciones químicas, incluyendo oxidación y reducción. La presencia de residuos de cisteína permite la formación y escisión de enlaces disulfuro .
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en la síntesis y reacciones de la this compound incluyen cisteína, valina, leucina e isoleucina . Las condiciones de reacción típicamente implican la formación de enlaces disulfuro bajo condiciones oxidativas .
Principales Productos Formados
El principal producto formado a partir de la síntesis de la this compound es el propio pentapéptido cíclico, que exhibe actividad biológica como la causa de curvatura en las plantas .
Comparación Con Compuestos Similares
La malformina A es parte de una familia de pentapéptidos cíclicos conocidos como malforminas. Los compuestos similares incluyen:
Malformina B: Otro pentapéptido cíclico con actividades biológicas similares.
Malformina C: Conocida por su potencial anticancerígeno, aunque también tiene un bajo índice terapéutico.
La this compound es única en su estructura específica y las actividades biológicas particulares que exhibe, como la causa de malformaciones vegetales y sus efectos citotóxicos en las células cancerosas .
Propiedades
Número CAS |
3022-92-2 |
|---|---|
Fórmula molecular |
C23H39N5O5S2 |
Peso molecular |
529.7 g/mol |
Nombre IUPAC |
(1S,4S,7R,10S,13S)-4-[(2S)-butan-2-yl]-7-(2-methylpropyl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone |
InChI |
InChI=1S/C23H39N5O5S2/c1-7-13(6)18-23(33)26-15-9-34-35-10-16(25-20(15)30)21(31)27-17(12(4)5)22(32)24-14(8-11(2)3)19(29)28-18/h11-18H,7-10H2,1-6H3,(H,24,32)(H,25,30)(H,26,33)(H,27,31)(H,28,29)/t13-,14+,15+,16+,17-,18-/m0/s1 |
Clave InChI |
RNCGDQLZIATDOU-ZDRBWGSPSA-N |
SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)C)NC2=O |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@@H]2CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)C(C)C)NC2=O |
SMILES canónico |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)C)NC2=O |
melting_point |
0 °C |
| 53571-13-4 | |
Descripción física |
Liquid |
Sinónimos |
cyclic(Cys-Cys-Val-Leu-Ile)cyclic(1-2)-disulfide malformin A malformins malformins, (5-L-Leu)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Malformin A and what are its main biological effects?
A1: Malformin A is a cyclic pentapeptide produced by the fungus Aspergillus niger. It is known to induce a range of biological effects, primarily in plants, including malformations in bean plants [, ], curvatures in corn roots [, , ], and stimulation of ethylene production [, ].
Q2: Does Malformin A have any effects on human cells?
A3: While primarily studied in plants, recent research has explored the effects of Malformin A on human cells. Studies show that it can induce apoptosis in human colorectal cancer cells, possibly through the stimulation of the p38 signaling pathway []. Additionally, Malformin A has been shown to inhibit the bleomycin-induced G2 checkpoint in Jurkat cells, suggesting potential for enhancing the efficacy of anti-cancer treatments [].
Q3: What is the molecular formula and weight of Malformin A?
A4: Malformin A has the molecular formula C26H39N5O6S2 and a molecular weight of 581.73 g/mol [, ].
Q4: What is the structure of Malformin A?
A5: Malformin A is a cyclic pentapeptide consisting of the following amino acids: D-cysteine, D-cysteine, L-valine, D-leucine, and L-isoleucine. The two D-cysteine residues form a disulfide bond, contributing to the cyclic structure of the molecule [, , ].
Q5: What spectroscopic techniques have been used to characterize Malformin A?
A6: Various spectroscopic methods have been employed to elucidate the structure and conformation of Malformin A, including Nuclear Magnetic Resonance (NMR) spectroscopy [, , ], Circular Dichroism (CD) spectroscopy [, ], Raman spectroscopy [, ], and Mass Spectrometry (MS) [, , ].
Q6: Is there research available on the material compatibility, stability, catalytic properties, computational chemistry, or SAR of Malformin A?
A6: The provided research papers primarily focus on the biological activity and structure of Malformin A in the context of plant physiology and potential anti-cancer activity. Information regarding material compatibility, stability under various conditions, catalytic properties, computational chemistry modeling, or detailed structure-activity relationships is limited in these studies.
Q7: Is there information available on the stability and formulation of Malformin A, SHE regulations surrounding its use, or its pharmacokinetic and pharmacodynamic properties?
A7: The provided research papers primarily focus on the fundamental biological activity and structure of Malformin A. Details on its stability in various formulations, safety regulations, or its pharmacokinetic and pharmacodynamic properties are not extensively discussed.
Q8: What in vitro and in vivo models have been used to study the biological activity of Malformin A?
A9: The biological activity of Malformin A has been predominantly investigated in plant models, including bean plants (Phaseolus vulgaris) for observing malformations [, ], corn roots (Zea mays) for studying curvature induction and ethylene production [, , ], and mung bean cuttings (Phaseolus aureus) for analyzing growth stimulation []. Additionally, recent studies have employed human cell lines like Jurkat cells and colorectal cancer-derived HCT-116 cells to investigate its potential anti-cancer properties [, ]. In vivo studies using xenograft models have also explored its anti-tumor effects [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


